molecular formula C25H32N4O3 B2563085 N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 922065-45-0

N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2563085
CAS No.: 922065-45-0
M. Wt: 436.556
InChI Key: UXLNUFRGJMUAOE-UHFFFAOYSA-N
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Description

N’-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a benzyl group, a tetrahydroquinoline moiety, and a morpholine ring

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in drug discovery and development.

Industry

In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of similar compounds often involves their interaction with biological targets. For example, 1-Benzyl-2-methylimidazole forms mixed ligand Pt (II) complexes .

Safety and Hazards

Safety and hazards associated with similar compounds can vary. For example, 1-Benzyl-2-methylimidazole has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions in the study of similar compounds often involve their use in drug discovery and development due to their interesting pharmaceutical and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Morpholine Ring: This step involves the nucleophilic substitution reaction where a suitable precursor reacts with morpholine.

    Coupling with Benzyl Group: The final step involves the coupling of the intermediate with a benzyl halide under basic conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N’-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
  • N’-benzyl-N-[2-(morpholin-4-yl)ethyl]ethanediamide
  • N’-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-4-yl)ethyl]ethanediamide

Uniqueness

The uniqueness of N’-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide lies in its combination of structural features. The presence of the tetrahydroquinoline moiety, morpholine ring, and benzyl group provides a distinct set of chemical properties and biological activities that are not found in other similar compounds.

Properties

IUPAC Name

N-benzyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c1-28-11-5-8-20-16-21(9-10-22(20)28)23(29-12-14-32-15-13-29)18-27-25(31)24(30)26-17-19-6-3-2-4-7-19/h2-4,6-7,9-10,16,23H,5,8,11-15,17-18H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLNUFRGJMUAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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